molecular formula C23H16BrNO3 B4988812 3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

Cat. No. B4988812
M. Wt: 434.3 g/mol
InChI Key: LOTNYNXYYOMSJN-UHFFFAOYSA-N
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Description

3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known for its anti-inflammatory and anti-cancer properties.

Scientific Research Applications

3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been studied extensively for its anti-inflammatory and anti-cancer properties. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide in lab experiments is its ability to selectively target cancer cells and reduce inflammation without affecting normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Finally, the development of more water-soluble derivatives of 3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide could improve its use in lab experiments and potential clinical applications.
In conclusion, 3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and develop more efficient synthesis methods and water-soluble derivatives.

Synthesis Methods

3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can be synthesized through a multi-step process. The first step involves the synthesis of 3-methyl-4-(2-oxo-2H-chromen-3-yl)phenylboronic acid, which is then reacted with 3-bromo-benzoyl chloride to obtain the desired compound.

properties

IUPAC Name

3-bromo-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c1-14-11-18(25-22(26)16-6-4-7-17(24)12-16)9-10-19(14)20-13-15-5-2-3-8-21(15)28-23(20)27/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTNYNXYYOMSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

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